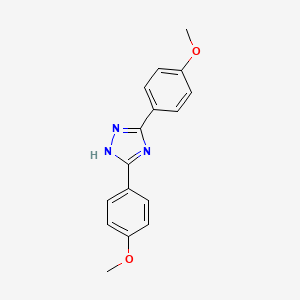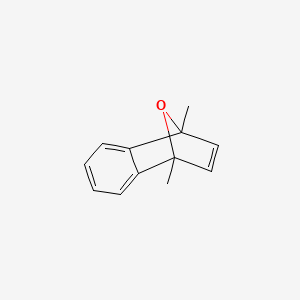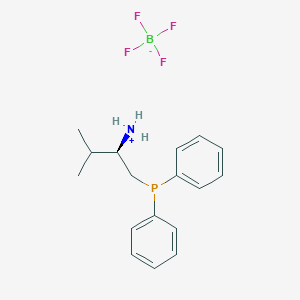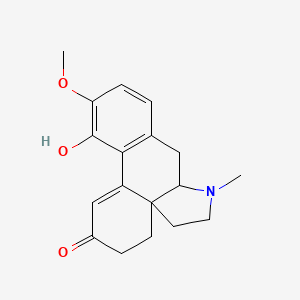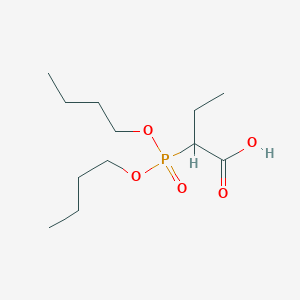
2-Dibutoxyphosphorylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl [1-(carboxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C12H25O5P. It is characterized by the presence of a phosphonate group bonded to a carboxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl [1-(carboxy)propyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of dibutyl phosphite with an appropriate carboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and may be carried out under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of dibutyl [1-(carboxy)propyl]phosphonate often involves large-scale reactions using efficient catalytic systems. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can yield high amounts of the desired product within a short reaction time . This method is adaptable to large-scale preparations, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dibutyl [1-(carboxy)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Dibutyl [1-(carboxy)propyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Mechanism of Action
The mechanism of action of dibutyl [1-(carboxy)propyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibutyl [1-(carboxy)propyl]phosphonate include:
- Dimethyl [1-(carboxy)propyl]phosphonate
- Diethyl [1-(carboxy)propyl]phosphonate
- Dibutyl [1-(carboxy)ethyl]phosphonate
Uniqueness
Dibutyl [1-(carboxy)propyl]phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chains compared to dimethyl and diethyl analogs result in different solubility and reactivity profiles. Additionally, the presence of the carboxypropyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H25O5P |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-dibutoxyphosphorylbutanoic acid |
InChI |
InChI=1S/C12H25O5P/c1-4-7-9-16-18(15,17-10-8-5-2)11(6-3)12(13)14/h11H,4-10H2,1-3H3,(H,13,14) |
InChI Key |
LWHFLEHPSSFIBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(CC)C(=O)O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
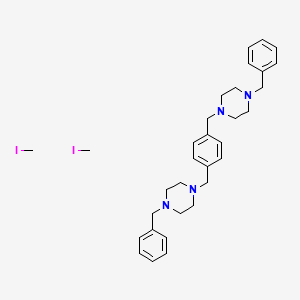

![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
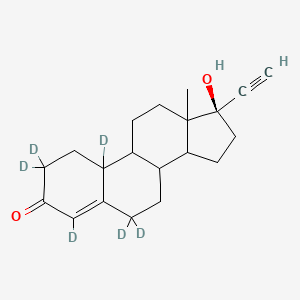
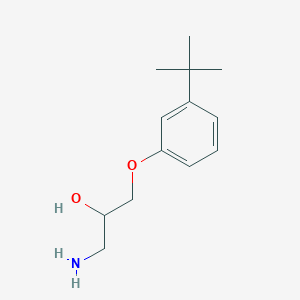
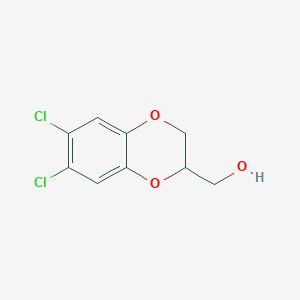
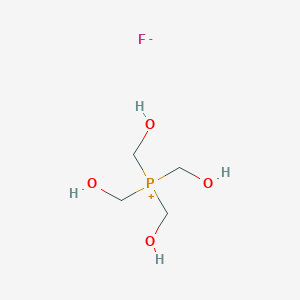
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
